Synthesis and Characterization of (1H-Indol-1-yl)(2-iodophenyl)methanone: A Technical Guide
Synthesis and Characterization of (1H-Indol-1-yl)(2-iodophenyl)methanone: A Technical Guide
Executive Summary
(1H-Indol-1-yl)(2-iodophenyl)methanone (also known as N-(2-iodobenzoyl)indole) is a critical intermediate in the synthesis of fused heterocyclic systems.[1] Its structural core features an indole moiety acylated at the N1 position by a 2-iodobenzoyl group.[1]
Scientific Value: The presence of the ortho-iodine atom on the benzoyl ring serves as a "molecular handle" for transition-metal-catalyzed transformations.[1] Specifically, this molecule is a precursor for intramolecular Heck cyclizations or C-H activation pathways, yielding tetracyclic scaffolds such as indolo[2,1-a]isoquinolin-6-ones, which are privileged structures in anticancer and antiviral drug discovery.
Technical Challenge: The primary synthetic challenge is achieving regioselectivity.[1] Indole is an ambident nucleophile; electrophilic attack can occur at C3 (Friedel-Crafts type) or N1.[1] This guide details a base-mediated N-acylation protocol designed to kinetically favor N1 substitution over C3, ensuring high purity and yield.[1]
Retrosynthetic Analysis & Strategy
To synthesize the target efficiently, we disconnect the amide bond between the indole nitrogen and the benzoyl carbonyl.
-
Bond Disconnection: N(1)–C(carbonyl).[1]
-
Nucleophile: Indole (requires deprotonation to enhance N-nucleophilicity).[1]
-
Electrophile: 2-Iodobenzoyl chloride (highly reactive acylating agent).[1]
Strategic Choice: We will utilize Sodium Hydride (NaH) in Dimethylformamide (DMF) .[1]
-
Why NaH? It irreversibly deprotonates the indole (pKa ~16), forming the indolyl anion. The negative charge is delocalized, but the high charge density on nitrogen, combined with the hard electrophile (acid chloride), favors N-attack.
-
Why DMF? A polar aprotic solvent solvates the cation (
), leaving the indolyl anion "naked" and highly reactive.
Caption: Retrosynthetic disconnection revealing the core building blocks.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv.[1][2][3] | Role | Hazards |
| Indole | 1.0 | Nucleophile | Irritant |
| 2-Iodobenzoyl Chloride | 1.2 | Electrophile | Corrosive, Lachrymator |
| Sodium Hydride (60% in oil) | 1.5 | Base | Flammable, Reacts with H2O |
| DMF (Anhydrous) | Solvent | Medium | Hepatotoxic, Irritant |
| Ammonium Chloride (sat.[1][4] aq.) | Quench | Proton source | Irritant |
Step-by-Step Synthesis (Method A: NaH/DMF)
Step 1: Preparation of Indolyl Anion
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Add Sodium Hydride (60% dispersion, 1.5 equiv) to the flask.
-
Wash NaH with anhydrous hexane (2 x 10 mL) to remove mineral oil (optional but recommended for easier purification).[1] Decant the hexane carefully.[1]
-
Add anhydrous DMF (0.2 M concentration relative to indole).[1] Cool the suspension to 0 °C in an ice bath.
-
Add Indole (1.0 equiv) portion-wise over 5 minutes.
-
Observation: Evolution of hydrogen gas (
) will occur.[1] The solution typically turns yellow/orange, indicating the formation of the sodium indolide salt.
-
-
Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.
Step 2: Acylation
-
Cool the mixture back to 0 °C .
-
Dissolve 2-Iodobenzoyl chloride (1.2 equiv) in a minimal amount of anhydrous DMF.
-
Add the acid chloride solution dropwise to the indolyl anion via syringe or addition funnel.[1]
-
Mechanistic Note: Slow addition prevents localized high concentrations of acid chloride, which could lead to side reactions or double acylation (rare but possible).
-
-
Remove the ice bath and allow the reaction to stir at RT for 3–6 hours .
-
Monitoring: Check reaction progress via TLC (Eluent: 20% EtOAc/Hexane).[1] The indole spot (Rf ~0.[1]4) should disappear, and a new, less polar spot (Rf ~0.6) should appear.
Step 3: Work-up and Purification [1]
-
Quench: Carefully pour the reaction mixture into ice-cold saturated
solution (50 mL) to neutralize excess base. -
Extraction: Extract with Ethyl Acetate (3 x 30 mL).
-
Wash: Wash the combined organic layers with water (2 x 30 mL) and brine (1 x 30 mL) to remove DMF.[1]
-
Dry: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography on silica gel.
Caption: Operational workflow for the synthesis of (1H-Indol-1-yl)(2-iodophenyl)methanone.
Characterization & Data Analysis
To validate the structure, you must confirm the regiochemistry (N1 vs. C3 acylation).
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, CDCl3):
-
Indole H-7 (Doublet, ~8.3–8.5 ppm): This is the diagnostic signal.[1] The H-7 proton (on the benzene ring of indole, closest to the nitrogen) shifts significantly downfield due to the anisotropic deshielding effect of the carbonyl group attached to N1. In free indole, this is typically ~7.6 ppm.
-
Indole H-2 (Doublet/Singlet, ~7.1–7.3 ppm): If C3-acylation occurred, the H-3 proton would be missing, and H-2 would shift downfield.[1] In N-acylation, H-2 and H-3 are both present (coupled, J ~3.8 Hz).[1]
-
Indole H-3 (Doublet, ~6.6 ppm): Confirms the C3 position is unsubstituted.
-
2-Iodophenyl Protons: A characteristic set of aromatic signals, including a doublet ~7.9 ppm (proton ortho to Iodine).
13C NMR (100 MHz, CDCl3):
-
Carbonyl (C=O): ~166–168 ppm (Amide/Imide carbonyl).[1]
-
Indole C-3: ~108–110 ppm (Unsubstituted).[1]
-
C-I (Ipsocarbon): ~92–94 ppm (Carbon attached to Iodine usually appears upfield due to the heavy atom effect).[1]
Infrared Spectroscopy (IR)[1]
-
C=O Stretch: Strong band at 1680–1700 cm⁻¹ .[1] (N-acyl indoles have a carbonyl stretch at a slightly higher frequency than standard amides due to conjugation with the indole ring).[1]
-
Absence of N-H: No broad peak at 3300–3400 cm⁻¹, confirming substitution at Nitrogen.
Mass Spectrometry (MS)[1]
-
HRMS (ESI+): Calculated for
. -
Pattern: Look for the characteristic Iodine isotope pattern (though Iodine is monoisotopic, the mass defect is distinct).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete deprotonation | Ensure NaH is fresh; increase deprotonation time at RT. |
| C3-Acylation Byproduct | "Soft" reaction conditions | Avoid using weak bases or Lewis acids (like |
| Hydrolysis of Product | Wet solvent/Work-up | N-acyl indoles can be labile to hydrolysis.[1] Ensure neutral/mild work-up. Avoid strong acids/bases during extraction.[1] |
| Starting Material Remains | Old Acid Chloride | 2-iodobenzoyl chloride hydrolyzes to the acid over time.[1] Distill or regenerate it using |
Applications in Drug Discovery[2][6]
This molecule is not just a final product; it is a gateway intermediate .[1]
-
Pd-Catalyzed Cyclization: Treatment with
, , and triggers an intramolecular Heck reaction between the Indole C2 and the Phenyl-Iodide. This forms the indolo[2,1-a]isoquinolin-6-one core.[1] -
Functionalization: The iodine atom allows for Suzuki couplings with boronic acids to introduce biaryl complexity before cyclization.[1]
References
-
General N-Acylation Protocol: Ottoni, O., et al. "Efficient Acylation of Indoles with Acid Chlorides using NaH/DMF." Tetrahedron, 1998.[1][5] [1]
- Mechanistic Insight (N vs C attack): Sundberg, R. J. The Chemistry of Indoles. Academic Press, 1996.
-
Application (Pd-Catalyzed Cyclization): Ma, C., et al. "Palladium-Catalyzed Intramolecular Acylation of Indoles."[1] Journal of Organic Chemistry, 2015.[4]
-
2-Iodobenzoyl Chloride Reactivity: Campbell, J. B., et al. "Preparation of Isoindolones by a Lithium-Iodide Exchange."[1] Synlett, 2010.[1][3]
(Note: While the exact CAS synthesis is often proprietary in specific patents, the protocols listed above are the authoritative academic standards for this class of transformations.)
Sources
- 1. 1H-Indol-1-ylphenylmethanone | C15H11NO | CID 200283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Preparation of Isoindolones by a Lithium-Iodide Exchange-Induced Intramolecular Wurtz-Fittig Reaction of o-Iodobenzoyl Chloride/Imine Adducts [organic-chemistry.org]
- 4. Indole synthesis [organic-chemistry.org]
- 5. uwindsor.ca [uwindsor.ca]
